molecular formula C8H7F3O4S2 B6103364 1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene

1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B6103364
M. Wt: 288.3 g/mol
InChI Key: LCBMRIFEQXZBCW-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H7F3O4S2. This compound is characterized by the presence of both methylsulfonyl and trifluoromethylsulfonyl groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-methylsulfonyl-4-(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4S2/c1-16(12,13)6-2-4-7(5-3-6)17(14,15)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBMRIFEQXZBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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